molecular formula C10H16N2O2 B12877562 (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate CAS No. 68384-75-8

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate

Cat. No.: B12877562
CAS No.: 68384-75-8
M. Wt: 196.25 g/mol
InChI Key: MLQBLDCCVIHBDW-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a pyrrole-derived compound featuring a 1,2-dimethyl-substituted pyrrole ring linked to an ethylcarbamate moiety. The ethylcarbamate group (–NHCOOCH₂CH₃) is a key functional moiety known to influence bioactivity, solubility, and metabolic stability . Pyrrole derivatives are widely studied in medicinal chemistry due to their heterocyclic aromaticity, which enables interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

68384-75-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1,2-dimethylpyrrol-3-yl)methyl N-ethylcarbamate

InChI

InChI=1S/C10H16N2O2/c1-4-11-10(13)14-7-9-5-6-12(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,11,13)

InChI Key

MLQBLDCCVIHBDW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC1=C(N(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of 1,2-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include ethylcarbamate- and pyrrole-containing molecules, with variations in substitution patterns and appended groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Log S (Aqueous Solubility) Bioactivity Notes
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate* C₁₁H₁₈N₂O₂ 210.27 1,2-Dimethylpyrrole, ethylcarbamate ~-2.5 (estimated) Potential CNS activity
Ethyl 2-methyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂ 153.18 2-Methylpyrrole, ethyl ester -1.89 Intermediate in drug synthesis
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₁F₃N₄O 392.40 Trifluoromethylpyridine, imidazole -3.2 Anticancer candidate (IC₅₀ < 1 µM)
Ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)-propylcarbamate C₁₅H₁₉Br₂N₂O₄ 464.13 Dibromophenol, formamide, ethylcarbamate -3.8 Antimicrobial activity

*Estimated based on analogs; exact data unavailable.

Key Observations:

Substituent Impact on Solubility :

  • The presence of polar groups (e.g., formamide in ) increases aqueous solubility compared to lipophilic substituents like trifluoromethylpyridine . The target compound’s ethylcarbamate group likely confers moderate solubility, similar to other ethylcarbamate derivatives (Log S ~ -2.5 to -3.8) .
  • Ethyl ester derivatives (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) exhibit higher solubility (Log S = -1.89) due to reduced steric hindrance .

Bioactivity Trends: Pyrrole-imidazole hybrids (e.g., ) demonstrate potent anticancer activity, attributed to synergistic interactions between the heterocycles and trifluoromethyl groups. In contrast, ethylcarbamate-linked phenols (e.g., ) show antimicrobial effects, suggesting that the ethylcarbamate moiety may enhance membrane permeability .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related molecules provide insights:

  • Pyrrole-ethylcarbamate hybrids could target GABA receptors or acetylcholinesterase, analogous to carbamate-based neuroactive drugs .
  • The dimethylpyrrole scaffold may enhance blood-brain barrier (BBB) penetration, as seen in small heterocycles with low polar surface area (TPSA < 60 Ų) .

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